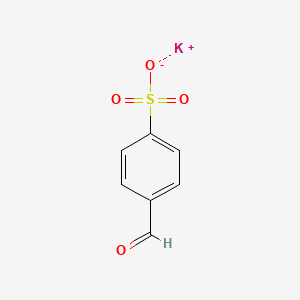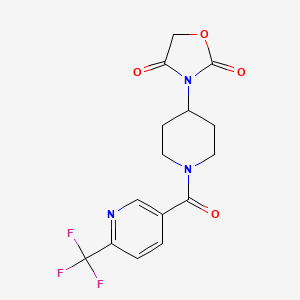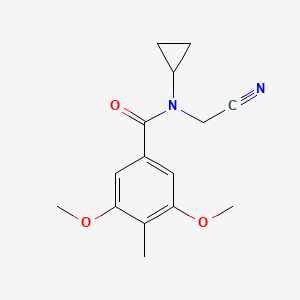
N-(cyanomethyl)-N-cyclopropyl-3,5-dimethoxy-4-methylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(cyanomethyl)-N-cyclopropyl-3,5-dimethoxy-4-methylbenzamide, also known as CT-3, is a synthetic compound that has gained attention in the scientific community for its potential therapeutic applications. CT-3 belongs to the family of synthetic cannabinoids, which are compounds that mimic the effects of natural cannabinoids found in the cannabis plant. In
Mecanismo De Acción
N-(cyanomethyl)-N-cyclopropyl-3,5-dimethoxy-4-methylbenzamide acts on the endocannabinoid system, which is a complex signaling system that regulates a variety of physiological processes, including pain, inflammation, and immune function. N-(cyanomethyl)-N-cyclopropyl-3,5-dimethoxy-4-methylbenzamide binds to cannabinoid receptors, which are located throughout the body, including in the brain, immune system, and peripheral tissues. By binding to these receptors, N-(cyanomethyl)-N-cyclopropyl-3,5-dimethoxy-4-methylbenzamide can modulate the activity of the endocannabinoid system, leading to its therapeutic effects.
Biochemical and Physiological Effects:
N-(cyanomethyl)-N-cyclopropyl-3,5-dimethoxy-4-methylbenzamide has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. N-(cyanomethyl)-N-cyclopropyl-3,5-dimethoxy-4-methylbenzamide has also been shown to reduce pain by modulating the activity of pain receptors in the nervous system. Additionally, N-(cyanomethyl)-N-cyclopropyl-3,5-dimethoxy-4-methylbenzamide has been shown to have neuroprotective effects, which may make it useful for the treatment of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of N-(cyanomethyl)-N-cyclopropyl-3,5-dimethoxy-4-methylbenzamide is that it is a synthetic compound, which means that it can be produced in a consistent and reproducible manner. This makes it useful for laboratory experiments, where consistency and reproducibility are important. Additionally, N-(cyanomethyl)-N-cyclopropyl-3,5-dimethoxy-4-methylbenzamide has been shown to have a good safety profile, with minimal side effects reported in animal studies. However, one limitation of N-(cyanomethyl)-N-cyclopropyl-3,5-dimethoxy-4-methylbenzamide is that it is a synthetic compound, which means that it may not fully replicate the effects of natural cannabinoids found in the cannabis plant.
Direcciones Futuras
There are several future directions for the study of N-(cyanomethyl)-N-cyclopropyl-3,5-dimethoxy-4-methylbenzamide. One area of research is the development of more selective cannabinoid receptor agonists, which may have fewer side effects than non-selective agonists like N-(cyanomethyl)-N-cyclopropyl-3,5-dimethoxy-4-methylbenzamide. Additionally, further research is needed to understand the long-term effects of N-(cyanomethyl)-N-cyclopropyl-3,5-dimethoxy-4-methylbenzamide on the endocannabinoid system and the body as a whole. Finally, N-(cyanomethyl)-N-cyclopropyl-3,5-dimethoxy-4-methylbenzamide may have potential applications in the treatment of a variety of diseases, including multiple sclerosis, neuropathic pain, and neurodegenerative diseases. Further research is needed to explore these potential therapeutic applications.
In conclusion, N-(cyanomethyl)-N-cyclopropyl-3,5-dimethoxy-4-methylbenzamide is a synthetic compound that has gained attention in the scientific community for its potential therapeutic applications. N-(cyanomethyl)-N-cyclopropyl-3,5-dimethoxy-4-methylbenzamide acts on the endocannabinoid system, leading to its anti-inflammatory, analgesic, and neuroprotective effects. N-(cyanomethyl)-N-cyclopropyl-3,5-dimethoxy-4-methylbenzamide has been studied in animal models of multiple sclerosis and neuropathic pain, where it has shown promise as a potential therapeutic agent. Future research is needed to explore the potential therapeutic applications of N-(cyanomethyl)-N-cyclopropyl-3,5-dimethoxy-4-methylbenzamide and to develop more selective cannabinoid receptor agonists.
Métodos De Síntesis
N-(cyanomethyl)-N-cyclopropyl-3,5-dimethoxy-4-methylbenzamide can be synthesized through a multistep process. The first step involves the reaction of 3,5-dimethoxy-4-methylbenzoyl chloride with cyclopropylamine to yield N-cyclopropyl-3,5-dimethoxy-4-methylbenzamide. The second step involves the reaction of N-cyclopropyl-3,5-dimethoxy-4-methylbenzamide with cyanomethyl magnesium bromide to yield N-(cyanomethyl)-N-cyclopropyl-3,5-dimethoxy-4-methylbenzamide.
Aplicaciones Científicas De Investigación
N-(cyanomethyl)-N-cyclopropyl-3,5-dimethoxy-4-methylbenzamide has been studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, analgesic, and neuroprotective effects. N-(cyanomethyl)-N-cyclopropyl-3,5-dimethoxy-4-methylbenzamide has been studied in animal models of multiple sclerosis, where it has been shown to reduce inflammation and improve motor function. N-(cyanomethyl)-N-cyclopropyl-3,5-dimethoxy-4-methylbenzamide has also been studied in animal models of neuropathic pain, where it has been shown to reduce pain and improve quality of life.
Propiedades
IUPAC Name |
N-(cyanomethyl)-N-cyclopropyl-3,5-dimethoxy-4-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O3/c1-10-13(19-2)8-11(9-14(10)20-3)15(18)17(7-6-16)12-4-5-12/h8-9,12H,4-5,7H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEAMWCHYOYTOJF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1OC)C(=O)N(CC#N)C2CC2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(cyanomethyl)-N-cyclopropyl-3,5-dimethoxy-4-methylbenzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


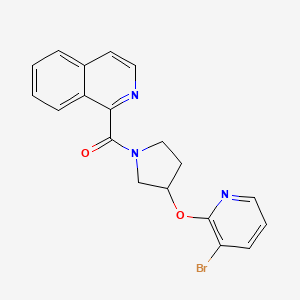
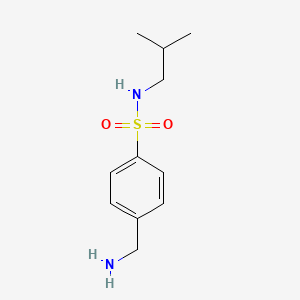
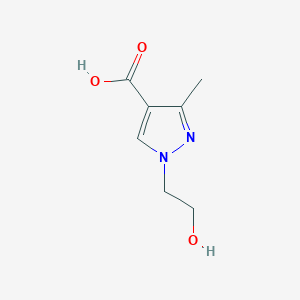

![[6-Fluoro-1-[(3R)-1-[2-(oxan-4-yl)ethyl]piperidin-3-yl]-5,5-dioxo-4H-thiochromeno[4,3-c]pyrazol-3-yl]-morpholin-4-ylmethanone](/img/structure/B2653228.png)
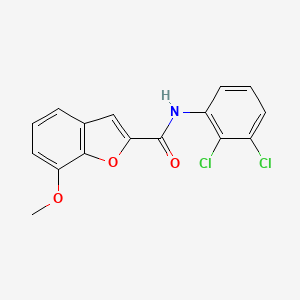
![N-(5-chloro-2-methylphenyl)-3-methyl-6-(3-nitrophenyl)imidazo[2,1-b][1,3]thiazole-2-carboxamide](/img/structure/B2653230.png)
![1-benzyl-3-phenethylpyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2653231.png)
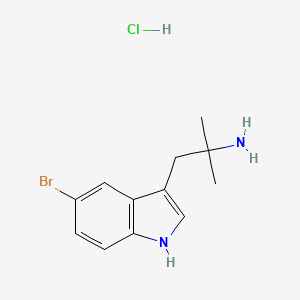

![9-(2,3-dimethylphenyl)-1-methyl-3-(3-phenylpropyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2653236.png)
